(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
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Overview
Description
(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a synthetic organic compound characterized by its complex structure, which includes a fluorobenzylidene group, a dihydrobenzofuran moiety, and a benzenesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate typically involves a multi-step process:
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Formation of the Benzofuran Core: : The initial step often involves the cyclization of an appropriate precursor to form the dihydrobenzofuran core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
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Introduction of the Fluorobenzylidene Group: : The next step involves the introduction of the fluorobenzylidene group via a condensation reaction. This can be done using a fluorobenzaldehyde derivative and a suitable base to facilitate the formation of the (Z)-isomer.
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Sulfonation: : The final step is the sulfonation of the benzofuran derivative to introduce the benzenesulfonate ester. This can be achieved using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the dihydrobenzofuran ring, potentially converting it to an alcohol.
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Substitution: : The fluorobenzylidene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or ethers.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other cellular components.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics. Its sulfonate ester group also makes it a potential candidate for use in surfactants or other specialty chemicals.
Mechanism of Action
The mechanism by which (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzylidene group could play a role in binding to hydrophobic pockets, while the sulfonate ester might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate: Similar structure but with a chlorine atom instead of fluorine.
(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate: Contains a methyl group instead of fluorine.
(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate: Features a nitro group in place of fluorine.
Uniqueness
The presence of the fluorine atom in (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets. Fluorine’s high electronegativity and small size can influence the compound’s overall stability and binding affinity, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FO5S/c22-15-6-4-5-14(11-15)12-20-21(23)18-10-9-16(13-19(18)26-20)27-28(24,25)17-7-2-1-3-8-17/h1-13H/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKBENUGODIYAF-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)F)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)F)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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